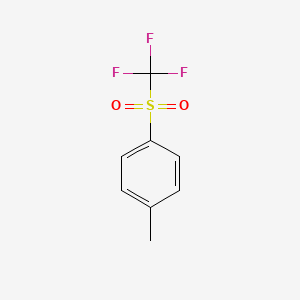

1-Methyl-4-(trifluoromethylsulfonyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYROYVXGFZPCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358232 | |

| Record name | 1-methyl-4-(trifluoromethylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-10-8 | |

| Record name | 1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-4-(trifluoromethylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-(trifluoromethylsulfonyl)benzene for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block in Modern Chemistry

1-Methyl-4-(trifluoromethylsulfonyl)benzene, also known as p-tolyl trifluoromethyl sulfone, is a crystalline solid that has emerged as a significant building block in synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a trifluoromethyl group and a sulfonyl group attached to a toluene backbone, imparts a distinct set of chemical properties that make it a valuable tool for the synthesis of complex molecules. The strong electron-withdrawing nature of the trifluoromethylsulfonyl (-SO₂CF₃) group significantly influences the reactivity of the aromatic ring, rendering it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers and professionals in drug development.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in research and development.

Physical Characteristics

The macroscopic properties of this compound are summarized in the table below. It exists as a white to off-white solid at room temperature with a distinct melting point, indicating its crystalline nature.

| Property | Value | Source(s) |

| CAS Number | 383-10-8 | [1][2][3] |

| Molecular Formula | C₈H₇F₃O₂S | [2][3] |

| Molecular Weight | 224.20 g/mol | [2] |

| Melting Point | 34-35 °C | [2] |

| Appearance | White to off-white solid | [4] |

| Storage | Room temperature | [3] |

Further data on boiling point, solubility in various organic solvents, and density are not consistently reported in publicly available literature and would require experimental determination for precise values.

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data provide a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H ortho to -SO₂CF₃)

-

δ 7.40 (d, J = 8.0 Hz, 2H, Ar-H ortho to -CH₃)

-

δ 2.48 (s, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 146.0, 137.9, 129.9, 128.3, 120.9 (q, J = 326.2 Hz, -CF₃), 21.7 (-CH₃)

-

-

¹⁹F NMR (CDCl₃, 376 MHz):

-

δ -78.6 (s, -SO₂CF₃)

-

(Note: Specific peak assignments and coupling constants may vary slightly depending on the solvent and instrument used. The provided data is a representative example.)[5][6][7][8][9][10][11][12]

Infrared (IR) Spectroscopy:

Characteristic IR absorption bands for this compound include:

-

Strong absorptions in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.

-

Strong absorptions in the 1100-1300 cm⁻¹ region, indicative of C-F stretching vibrations of the trifluoromethyl group.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the oxidation of its corresponding sulfide precursor, 4-(trifluoromethylthio)toluene.

Synthetic Workflow: Oxidation of 4-(Trifluoromethylthio)toluene

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Oxidation with Oxone®

This protocol provides a robust and scalable method for the synthesis of this compound.[13][14][15]

Reagents and Equipment:

-

4-(Trifluoromethylthio)toluene

-

Oxone® (Potassium peroxymonosulfate)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethylthio)toluene (1.0 equivalent) in a mixture of methanol and water (e.g., a 1:1 v/v ratio).

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add Oxone® (2.0-2.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition of Oxone® can be exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-12 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product as a white crystalline solid.

Chemical Reactivity and Synthetic Applications

The presence of the strongly electron-withdrawing trifluoromethylsulfonyl group deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. This unique reactivity profile makes this compound a versatile intermediate in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound facilitates nucleophilic aromatic substitution reactions, particularly when a suitable leaving group is present at the ortho or para position to the sulfonyl group. While the methyl group is not a leaving group, this reactivity principle is crucial when considering derivatives of this compound. The general mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group.[16][17]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Cross-Coupling Reactions

Aryl trifluoromethyl sulfones have been demonstrated to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[18][19][20][21][22] In these reactions, the C-SO₂CF₃ bond can be cleaved and replaced with a new carbon-carbon bond. This transformation significantly expands the synthetic utility of this compound and its derivatives, allowing for the construction of biaryl and other complex molecular frameworks.

Exemplary Protocol: Suzuki-Miyaura Coupling of an Aryl Trifluoromethyl Sulfone

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl trifluoromethyl sulfone with a boronic acid, which can be adapted for this compound.[18]

Reagents and Equipment:

-

Aryl trifluoromethyl sulfone (e.g., this compound)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, RuPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

-

Setup: To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl trifluoromethyl sulfone (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2-3 equivalents).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is typically filtered, concentrated, and purified by column chromatography to isolate the desired biaryl product.

Applications in Drug Discovery and Development

The incorporation of the this compound moiety into drug candidates can significantly influence their physicochemical and pharmacokinetic properties. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[17][23][24][25][26] The sulfonyl group can act as a hydrogen bond acceptor and contribute to the overall polarity and solubility of the molecule.

Case Study: Celecoxib Analogues

While not containing the exact this compound structure, analogues of the non-steroidal anti-inflammatory drug (NSAID) celecoxib provide valuable insights into the role of the trifluoromethyl and sulfonyl groups in drug design. Celecoxib itself contains a p-tolyl group and a sulfonamide group. Modifications to this scaffold, including the introduction of trifluoromethyl groups, have been explored to modulate its biological activity. For instance, a trifluoromethyl analogue of celecoxib has been shown to exert beneficial effects in neuroinflammation, independent of its COX-2 inhibitory activity.[27] This highlights the potential for the trifluoromethyl group to impart novel pharmacological properties. Furthermore, other celecoxib analogues have been designed as dual inhibitors of cyclooxygenases and 5-lipoxygenase for anti-inflammatory activity.[28][29][30]

The strategic placement of the trifluoromethylsulfonyl group can be used to:

-

Enhance Metabolic Stability: The strong C-F bonds in the trifluoromethyl group are resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Modulate Lipophilicity: The trifluoromethyl group increases lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Improve Target Binding: The electron-withdrawing nature of the trifluoromethylsulfonyl group can influence the electronic environment of the molecule, potentially leading to stronger interactions with the target protein.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

General Safety Recommendations: [4][18][19][27][31]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block with a unique combination of chemical properties conferred by its trifluoromethyl and sulfonyl functional groups. Its utility in organic synthesis is demonstrated through its participation in important transformations such as nucleophilic aromatic substitution and cross-coupling reactions. For drug development professionals, this compound offers a strategic tool for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential in the discovery and development of novel therapeutics and advanced materials.

References

- 1. 1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene | 383-10-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 383-10-8|1-Methyl-4-((trifluoromethyl)sulfonyl)benzene|BLD Pharm [bldpharm.com]

- 4. 1-(Methylsulfonyl)-4-(trifluoromethyl)benzene | 145963-48-0 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR spectrum [chemicalbook.com]

- 12. chem.washington.edu [chem.washington.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pharmacyjournal.org [pharmacyjournal.org]

- 26. mdpi.com [mdpi.com]

- 27. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. store.usp.org [store.usp.org]

- 30. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 31. fishersci.com [fishersci.com]

An In-depth Technical Guide to p-Tolyl Trifluoromethyl Sulfone for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of p-tolyl trifluoromethyl sulfone, a compound of increasing interest in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Introduction: The Significance of the Trifluoromethylsulfonyl Group in Molecular Design

The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Among these, the trifluoromethylsulfonyl (-SO₂CF₃) group stands out for its profound impact on a molecule's lipophilicity, metabolic stability, and electron-withdrawing character. p-Tolyl trifluoromethyl sulfone, also known as 1-methyl-4-((trifluoromethyl)sulfonyl)benzene, serves as a key building block for introducing this powerful moiety into aromatic systems. Its strategic use can lead to the development of novel pharmaceuticals with enhanced efficacy and improved pharmacokinetic profiles, as well as advanced materials with superior thermal and chemical resistance.[1][2][3] This guide will delve into the core physicochemical properties, synthesis, and characterization of p-tolyl trifluoromethyl sulfone, providing a foundation for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physical properties of p-tolyl trifluoromethyl sulfone is essential for its handling, reaction optimization, and application.

| Property | Value | Source |

| Chemical Name | p-Tolyl trifluoromethyl sulfone | N/A |

| Systematic Name | 1-Methyl-4-((trifluoromethyl)sulfonyl)benzene | N/A |

| CAS Number | 383-10-8 | N/A |

| Molecular Formula | C₈H₇F₃O₂S | N/A |

| Molecular Weight | 224.20 g/mol | N/A |

| Melting Point | 34-35 °C | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and sparingly soluble in water. | N/A |

Synthesis and Characterization

The synthesis of aryl trifluoromethyl sulfones can be achieved through several routes, most commonly involving the oxidation of the corresponding aryl trifluoromethyl sulfide.

General Synthesis Workflow

The synthesis of p-tolyl trifluoromethyl sulfone typically follows a two-step process starting from p-thiocresol. The workflow involves the trifluoromethylation of the thiol to form the sulfide, followed by oxidation to the sulfone.

Caption: General synthetic workflow for p-tolyl trifluoromethyl sulfone.

Experimental Protocol: Synthesis of p-Tolyl Trifluoromethyl Sulfone

This protocol describes a representative synthesis of p-tolyl trifluoromethyl sulfone from p-tolyl trifluoromethyl sulfide.

Step 1: Synthesis of p-Tolyl Trifluoromethyl Sulfide

-

Rationale: The introduction of the trifluoromethyl group onto the sulfur atom is a key step. Various trifluoromethylating agents can be employed, with the choice depending on factors such as availability, reactivity, and reaction conditions.

-

Procedure:

-

To a solution of p-thiocresol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Introduce the trifluoromethylating agent (e.g., trifluoromethyl iodide or a Ruppert-Prakash reagent, TMSCF₃) and stir the reaction at the appropriate temperature (which can range from room temperature to elevated temperatures depending on the reagent) until completion, as monitored by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford p-tolyl trifluoromethyl sulfide.

-

Step 2: Oxidation to p-Tolyl Trifluoromethyl Sulfone

-

Rationale: The oxidation of the sulfide to the sulfone is a critical transformation. Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are effective for this purpose. Careful control of the stoichiometry of the oxidizing agent is necessary to avoid over-oxidation or the formation of the corresponding sulfoxide as a byproduct.[4]

-

Procedure:

-

Dissolve p-tolyl trifluoromethyl sulfide (1.0 eq) in a chlorinated solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane dropwise to the reaction mixture. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude p-tolyl trifluoromethyl sulfone.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

-

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the p-substituted aromatic ring and the methyl group.

-

A singlet for the methyl protons (-CH₃) around δ 2.4-2.5 ppm.

-

Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group are expected to be downfield compared to the protons meta to it.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework.

-

A signal for the methyl carbon around δ 21-22 ppm.

-

Signals for the aromatic carbons in the range of δ 120-150 ppm. The carbon bearing the trifluoromethylsulfonyl group will be significantly deshielded.

-

A quartet for the trifluoromethyl carbon (-CF₃) due to coupling with the three fluorine atoms.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl group and the aromatic ring.[7][8]

-

Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

-

C-H stretching vibrations for the aromatic ring and the methyl group just above and below 3000 cm⁻¹, respectively.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

Strong C-F stretching bands are also expected.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[9][10]

-

The molecular ion peak (M⁺) is expected at m/z 224.

-

Common fragmentation pathways for sulfones involve the cleavage of the C-S and S-O bonds. Fragments corresponding to the loss of SO₂ (m/z 64) and the trifluoromethyl group (m/z 69) are likely to be observed.

-

Reactivity and Applications in Drug Development

The trifluoromethylsulfonyl group imparts unique reactivity to the aromatic ring, making p-tolyl trifluoromethyl sulfone a valuable intermediate in organic synthesis and medicinal chemistry.

Chemical Reactivity

The potent electron-withdrawing nature of the -SO₂CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the sulfonyl group. This reactivity profile allows for the regioselective introduction of various functional groups.

Caption: Reactivity profile of p-tolyl trifluoromethyl sulfone.

Applications in Medicinal Chemistry

The trifluoromethylsulfonyl group is considered a bioisostere for other functional groups and can significantly enhance the biological activity and pharmacokinetic properties of drug candidates.[1]

-

Metabolic Stability: The strong C-F bonds in the trifluoromethyl group make it resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.

-

Lipophilicity: The -SO₂CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Binding Affinity: The electron-withdrawing nature and steric bulk of the trifluoromethylsulfonyl group can lead to stronger and more selective binding to biological targets.

By serving as a precursor for the introduction of the trifluoromethylsulfonyl moiety, p-tolyl trifluoromethyl sulfone is a valuable tool in the design and synthesis of new therapeutic agents across various disease areas.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling p-tolyl trifluoromethyl sulfone.

-

Hazard Identification: While a specific safety data sheet (SDS) for p-tolyl trifluoromethyl sulfone was not found in the searches, related sulfonyl compounds can be skin and eye irritants. It is prudent to handle it with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

p-Tolyl trifluoromethyl sulfone is a key synthetic intermediate that enables the introduction of the valuable trifluoromethylsulfonyl group into aromatic systems. Its unique combination of physical and chemical properties makes it a powerful tool for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nbinno.com [nbinno.com]

Foreword: Unveiling a Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to the Reactivity and Application of 4-Methylphenyl Trifluoromethyl Sulfone

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the demand for molecular scaffolds that offer both stability and versatile reactivity is paramount. 4-Methylphenyl trifluoromethyl sulfone, often referred to as p-tolyl trifluoromethyl sulfone or p-TolSO₂CF₃, has emerged as a significant reagent and building block. The convergence of a trifluoromethyl group—a cornerstone in drug design for its profound effects on lipophilicity and metabolic stability—and a sulfonyl moiety, a classic activating and leaving group, creates a molecule with a rich and nuanced reactivity profile.[1][2]

This guide moves beyond a simple cataloging of reactions. It is designed for the practicing researcher and drug development professional, providing a deep dive into the why behind the reactivity of 4-methylphenyl trifluoromethyl sulfone. We will explore its synthesis, the electronic factors governing its behavior, and its application in key synthetic transformations, from classical cross-coupling to modern photoredox catalysis. The protocols and data presented herein are curated to be self-validating, offering a trustworthy foundation for laboratory application.

Structural and Electronic Properties: The Foundation of Reactivity

At the heart of 4-methylphenyl trifluoromethyl sulfone's utility are its distinct structural features. The trifluoromethyl group (CF₃) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is transmitted through the sulfonyl bridge (-SO₂-), which itself is strongly electron-withdrawing. Consequently, the entire trifluoromethylsulfonyl (-SO₂CF₃) moiety acts as a powerful activating group and a competent leaving group, profoundly influencing the reactivity of the attached p-tolyl ring and the C(aryl)-S bond.

The key reactivity nodes of the molecule can be summarized as follows:

-

The C(aryl)-SO₂CF₃ Bond: This bond is susceptible to cleavage, particularly in transition-metal-catalyzed cross-coupling reactions where the -SO₂CF₃ group serves as an excellent leaving group.

-

The Trifluoromethyl Group: The molecule can act as a precursor to the trifluoromethyl radical (•CF₃) or, under specific conditions, the trifluoromethyl anion (CF₃⁻).[3]

-

The Aromatic Ring: The strong electron-withdrawing nature of the -SO₂CF₃ group deactivates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[4][5]

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions | MIT Technology Licensing Office [tlo.mit.edu]

The Dual Mechanistic Nature of Aryl Sulfones in Trifluoromethylation: A Technical Guide for Advanced Synthesis

Abstract

The trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the diverse reagents developed for its installation, those based on the aryl sulfone scaffold have emerged as uniquely versatile. This technical guide provides an in-depth exploration of the core mechanisms governing trifluoromethylation with aryl sulfones. We will dissect the distinct radical and nucleophilic pathways, moving beyond a simple recitation of protocols to explain the underlying causality of experimental choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of these powerful and adaptable reagents.

Introduction: The Strategic Value of the Trifluoromethyl Group and Aryl Sulfone Reagents

The strategic incorporation of a trifluoromethyl group can dramatically alter the pharmacokinetic and pharmacodynamic profiles of a molecule. Its strong electron-withdrawing nature and high lipophilicity are key to its transformative effects. Historically, the installation of a –CF3 group has been challenging, often requiring harsh conditions or the use of difficult-to-handle gaseous reagents.

Aryl sulfone-based reagents have risen to prominence due to their stability, ease of handling, and, most importantly, their mechanistic duality. Depending on the specific sulfone structure and reaction conditions, they can act as precursors to either the trifluoromethyl radical (•CF3) or a trifluoromethyl carbanion equivalent. This adaptability allows for the trifluoromethylation of a wide array of substrates, from electron-rich heterocycles to carbonyl compounds, making them indispensable tools in the synthetic chemist's arsenal. This guide will illuminate the two primary mechanistic manifolds through which these reagents operate.

The Radical Pathway: Harnessing the Electrophilic Trifluoromethyl Radical (•CF3)

The generation of the electrophilic trifluoromethyl radical is the most common mechanistic pathway for aryl sulfone-based reagents. This radical readily participates in additions to unsaturated systems and C–H functionalization of (hetero)arenes. Two principal strategies have been developed to access this reactive intermediate from sulfone precursors.

Oxidative Generation from Sodium Trifluoromethanesulfinate (Langlois Reagent)

Sodium trifluoromethanesulfinate (CF3SO2Na), widely known as the Langlois reagent, is an inexpensive, stable, and commercially available solid.[1][2] It serves as a robust precursor to the •CF3 radical under oxidative conditions.

Mechanism of Action: The reaction is typically initiated by a single-electron transfer (SET) from the sulfinate salt to an oxidant. A common and effective system employs tert-butyl hydroperoxide (t-BuOOH), often in the presence of a catalytic amount of a copper salt.[3]

The proposed mechanism proceeds as follows:

-

Initiation occurs via the generation of a tert-butoxy radical (t-BuO•) from t-BuOOH, which can be facilitated by a metal catalyst or thermal initiation.

-

The highly reactive t-BuO• radical abstracts an electron from the trifluoromethanesulfinate anion.

-

The resulting trifluoromethanesulfonyl radical (CF3SO2•) is unstable and rapidly extrudes sulfur dioxide (SO2) to release the trifluoromethyl radical (•CF3).[4]

-

The electrophilic •CF3 radical then adds to the substrate (e.g., an electron-rich heterocycle) to form a radical intermediate.

-

A final oxidation and deprotonation step furnishes the trifluoromethylated product and regenerates the catalyst.

Photoredox Generation from Trifluoromethyl Phenyl Sulfone

While traditionally viewed as a nucleophilic reagent, trifluoromethyl phenyl sulfone (PhSO2CF3) can be ingeniously repurposed as a trifluoromethyl radical source under visible-light photoredox conditions.[5] This transformation avoids the need for chemical oxidants and proceeds under exceptionally mild conditions.

Mechanism of Action: This process relies on the formation of an Electron Donor-Acceptor (EDA) complex between the electron-poor trifluoromethyl phenyl sulfone and an electron-rich substrate, such as a thiophenolate anion.[6]

-

The arylthiolate anion (ArS⁻) and PhSO2CF3 form an EDA complex.

-

Upon irradiation with visible light, an intramolecular single-electron transfer (SET) occurs within the EDA complex. The thiolate is oxidized to a thiyl radical (ArS•), and the sulfone is reduced to a radical anion.

-

The trifluoromethyl phenyl sulfone radical anion is unstable and fragments, cleaving the C–S bond to release the trifluoromethyl radical (•CF3) and a benzenesulfinate anion (PhSO2⁻).

-

The •CF3 radical then combines with the thiyl radical (ArS•) to form the S-trifluoromethylated product (ArSCF3).

The Nucleophilic Pathway: The Julia-Kocienski Olefination

While aryl sulfones do not directly deliver a trifluoromethyl anion (CF3⁻), they provide a powerful platform for generating a nucleophilic α-trifluoromethylated carbanion. This is expertly demonstrated in the Julia-Kocienski olefination, which allows for the synthesis of trifluoromethyl-substituted alkenes from α-trifluoromethyl aryl sulfones and carbonyl compounds.[7]

Mechanism of Action: The key to this transformation is the use of a heteroaryl sulfone, typically a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. The heteroaryl group is critical for the subsequent rearrangement and elimination steps.

-

Deprotonation: A strong base (e.g., KHMDS or CsF) deprotonates the carbon bearing the trifluoromethyl group, generating a stabilized nucleophilic carbanion. The electron-withdrawing sulfone and trifluoromethyl groups facilitate this step.

-

Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.

-

Smiles Rearrangement: The crucial step involves a spontaneous intramolecular nucleophilic aromatic substitution, known as a Smiles rearrangement. The alkoxide attacks the ipso-carbon of the tetrazole ring, displacing the sulfone group and forming a more stable sulfinate intermediate.

-

Elimination: The intermediate collapses, eliminating sulfur dioxide and the phenyltetrazolate anion to form the trifluoromethyl-substituted alkene. The stereoselectivity of the alkene is influenced by the reaction conditions, which dictate the conformation of the elimination transition state.[3]

Data Presentation: Reagent Comparison

The choice of reagent and mechanism depends heavily on the desired transformation. The following table summarizes common reagents and their primary applications.

| Reagent Name | Structure | Primary Mechanism | Typical Substrates | Key Advantages |

| Sodium Trifluoromethanesulfinate (Langlois Reagent) | CF₃SO₂Na | Radical | Arenes, Heterocycles, Alkenes | Inexpensive, stable solid, robust for C-H functionalization.[1][4] |

| Trifluoromethyl Phenyl Sulfone | PhSO₂CF₃ | Radical (Photoredox) | Thiols, Electron-rich systems | Mild, oxidant-free conditions, leverages EDA complex formation.[5] |

| 1-Phenyl-1H-tetrazol-5-yl 2,2,2-trifluoroethyl sulfone | PT-SO₂CH₂CF₃ | Nucleophilic (via carbanion) | Aldehydes, Ketones | Forms C=C bonds, access to trifluoromethyl alkenes.[7] |

Experimental Protocols

The following protocols are representative examples of the discussed mechanisms and are designed to be self-validating systems.

Protocol 1: Radical C-H Trifluoromethylation of an Electron-Rich Heterocycle

This protocol is adapted from the work of Baran and co-workers for the innate C-H trifluoromethylation of heterocycles.[4]

Objective: To synthesize 8-trifluoromethylcaffeine from caffeine using Langlois reagent.

Materials:

-

Caffeine (1.0 equiv)

-

Sodium trifluoromethanesulfinate (Langlois reagent, 3.0 equiv)

-

tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O, 5.0 equiv)

-

Dichloromethane (DCM)

-

Deionized Water

Procedure:

-

To a round-bottom flask, add caffeine (e.g., 194 mg, 1.0 mmol) and sodium trifluoromethanesulfinate (468 mg, 3.0 mmol).

-

Add a 2.5:1 mixture of DCM:H₂O (e.g., 10 mL DCM, 4 mL H₂O).

-

Stir the biphasic mixture vigorously at room temperature (23 °C).

-

Slowly add tert-butyl hydroperoxide (e.g., 0.64 mL, 5.0 mmol) to the reaction mixture over 5 minutes. Caution: The reaction can be exothermic.

-

Continue to stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM (20 mL) and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 8-trifluoromethylcaffeine.

Protocol 2: Nucleophilic Trifluoromethyl-olefination via Julia-Kocienski Reaction

This protocol is based on the procedure developed by Barbe and Young for the synthesis of trifluoromethyl-substituted alkenes.[7]

Objective: To synthesize 1-(2-(trifluoromethyl)vinyl)naphthalene from 2-naphthaldehyde.

Materials:

-

1-Phenyl-1H-tetrazol-5-yl 2,2,2-trifluoroethyl sulfone (1.0 equiv)

-

2-Naphthaldehyde (1.2 equiv)

-

Cesium fluoride (CsF, 2.0 equiv)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add 1-phenyl-1H-tetrazol-5-yl 2,2,2-trifluoroethyl sulfone (e.g., 292 mg, 1.0 mmol) and cesium fluoride (304 mg, 2.0 mmol).

-

Add anhydrous DMSO (5 mL) via syringe.

-

Add 2-naphthaldehyde (187 mg, 1.2 mmol) to the mixture at room temperature.

-

Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(2-(trifluoromethyl)vinyl)naphthalene as a mixture of E/Z isomers.

Conclusion and Future Outlook

Aryl sulfone-based reagents offer unparalleled versatility in trifluoromethylation chemistry, providing reliable access to both radical and nucleophilic trifluoromethylating pathways. The oxidative decomposition of the Langlois reagent remains a workhorse for direct C-H functionalization, while the photoredox activation of trifluoromethyl phenyl sulfones opens new avenues for mild, oxidant-free transformations. On the other hand, the Julia-Kocienski olefination of α-trifluoromethyl sulfones provides a unique and powerful method for constructing trifluoromethyl-substituted alkenes, demonstrating the utility of the sulfone as a traceless activating group for a nucleophilic trifluoromethyl synthon.

Future advancements in this field will likely focus on expanding the substrate scope, improving stereocontrol in olefination reactions, and developing new catalytic systems that operate under even milder and more sustainable conditions. The continued exploration of the rich and varied reactivity of the aryl sulfone scaffold promises to yield new and powerful tools for the synthesis of complex fluorinated molecules, further empowering the fields of drug discovery and materials science.

References

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. researchgate.net [researchgate.net]

- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Sulfone Saga: From a Forgotten Salt to a Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group is a privileged motif in modern chemistry, profoundly influencing the properties of pharmaceuticals, agrochemicals, and advanced materials. Its incorporation, however, has historically been a significant synthetic challenge. This guide charts the remarkable journey of trifluoromethyl sulfone reagents, from the initial, overlooked discovery of sodium trifluoromethanesulfinate to the development of a sophisticated and diverse toolbox of reagents that have revolutionized the art of trifluoromethylation. We will delve into the seminal discoveries, explore the mechanistic intricacies that govern reactivity, and provide detailed, field-proven protocols. This technical guide is designed to equip researchers and drug development professionals with a deep, actionable understanding of the history, theory, and practical application of these indispensable reagents.

Chapter 1: The Indispensable Trifluoromethyl Group: A Paradigm of Property Modulation

The Unique Physicochemical Profile of the CF₃ Group

The trifluoromethyl group is far more than a simple methyl analogue. Its profound impact stems from the unique properties of the fluorine atom—the most electronegative element. When three fluorine atoms are attached to a single carbon, they create a powerful combination of electronic and steric effects that are highly sought after in molecular design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~116 kcal/mol), making the CF₃ group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. This often leads to an increased in vivo half-life for drug candidates.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter π = 0.88), which can enhance its ability to cross lipid membranes and improve absorption and distribution.[1]

-

Potent Electron-Withdrawing Effects: With a Hammett constant (σp) of 0.54, the CF₃ group is a strong electron-withdrawing group.[1] This can drastically alter the pKa of nearby functional groups, influencing binding affinities and receptor interactions. The trifluoromethylsulfonyl (SO₂CF₃) group is an even more powerful electron-withdrawing moiety, with a σp value of 0.93.[1]

A Game-Changer in Drug Discovery and Materials Science

The strategic incorporation of CF₃ groups has become a cornerstone of modern drug design. A significant percentage of top-selling pharmaceuticals contain fluorine, with the CF₃ group being a frequent feature.[2][3] Notable examples include the antidepressant Fluoxetine, the anti-inflammatory Celecoxib, and the antiviral Trifluridine.[4] In materials science, the thermal and chemical stability conferred by the CF₃ group is leveraged to create high-performance polymers and liquid crystals.[5]

Chapter 2: The Dawn of a New Era: The Langlois Reagent

A Seminal Discovery, A Long Incubation

The story of trifluoromethyl sulfone reagents begins not with a bang, but with a quiet discovery. The key parent compound, sodium trifluoromethanesulfinate (CF₃SO₂Na), was first prepared by Haszeldine in 1955 and later by Roesky in 1976.[6] However, its synthetic potential remained largely untapped until 1991, when Bernard R. Langlois and his group reported its use for the radical trifluoromethylation of electron-rich aromatic compounds under oxidative conditions.[6][7][8]

Despite this breakthrough, the method was largely ignored by the broader synthetic community for nearly 15 years.[6] The reaction conditions were perceived as harsh, and the scope seemed limited.

The Baran "Rediscovery" and a Reagent Reborn

In 2011, the landscape changed dramatically. Phil S. Baran's group, seeking methods for the late-stage C-H functionalization of complex molecules, revisited Langlois's work. They demonstrated that CF₃SO₂Na could efficiently trifluoromethylate a wide range of medicinally relevant nitrogen-containing heterocycles—substrates of immense importance to the pharmaceutical industry.[6][9] Crucially, they christened the salt the "Langlois' reagent," giving it the recognition that sparked a global renaissance in its use.[6][10] This work transformed a chemical curiosity into a workhorse of modern synthesis.[8][9]

Mechanism of Action: Harnessing the Trifluoromethyl Radical (CF₃•)

The power of the Langlois reagent lies in its ability to serve as a clean and reliable precursor to the trifluoromethyl radical (CF₃•). The mechanism is initiated by a single-electron transfer (SET) from the sulfinate anion to an oxidant, often a peroxide like tert-butyl hydroperoxide (TBHP) or a persulfate, sometimes facilitated by a catalytic metal salt (e.g., Cu²⁺).[6][7] This oxidation event leads to the extrusion of sulfur dioxide (SO₂) and the formation of the highly reactive CF₃• radical, which then engages in the desired C-H functionalization.[7]

Experimental Protocol: Trifluoromethylation of an Electron-Rich Heterocycle

This protocol is representative of a typical Baran-Langlois C-H trifluoromethylation.

Objective: To synthesize 2-trifluoromethyl-1-methyl-1H-indole.

Materials:

-

1-methylindole (Substrate)

-

Sodium trifluoromethanesulfinate (Langlois Reagent, CF₃SO₂Na)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-methylindole (1.0 equiv), Langlois' reagent (2.0 equiv), DCM (0.2 M), and H₂O (0.2 M).

-

Causality: A biphasic solvent system is often employed. While the organic substrate resides in the DCM, the sulfinate salt has solubility in the aqueous phase, facilitating the reaction at the interface.

-

-

Initiation: Cool the vigorously stirring mixture to 0 °C in an ice bath. Add TBHP (3.0 equiv) dropwise over 5 minutes.

-

Causality: Dropwise addition at low temperature is crucial to control the initial exotherm from the reaction between the oxidant and the sulfinate, preventing unproductive decomposition of reagents.[9]

-

-

Reaction Progress: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Causality: The bicarbonate wash quenches any remaining acidic byproducts and unreacted oxidant.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-trifluoromethyl-1-methyl-1H-indole.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy and mass spectrometry.

Chapter 3: The Rise of Electrophilic Reagents: Taming the "CF₃⁺" Synthon

While radical methods are powerful, the development of reagents capable of delivering a formal electrophilic trifluoromethyl cation ("CF₃⁺") was a critical goal for accessing different reaction pathways, particularly with nucleophiles.[4]

Togni's Hypervalent Iodine Reagents

A major breakthrough came in 2006 from the laboratory of Antonio Togni, who introduced a new class of shelf-stable, electrophilic trifluoromethylating agents based on a hypervalent iodine scaffold.[11][12] These are now universally known as Togni Reagents .

-

Togni Reagent I: 1,3-dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole.

-

Togni Reagent II: 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one.[11]

These reagents proved to be remarkably versatile, capable of trifluoromethylating a vast range of nucleophiles including thiols, phosphines, and enolates, as well as participating in metal-catalyzed reactions.[13]

Yagupolskii-Umemoto's Sulfonium Salts

Another major class of electrophilic reagents is based on sulfonium salts. The pioneering work was done by Yagupolskii, who developed S-trifluoromethyl diarylsulfonium salts in 1984.[4][12] These were highly reactive but often required harsh conditions for their preparation. Later, Umemoto developed more stable and accessible S-(trifluoromethyl)dibenzothiophenium salts, which are now commercially available and widely used.[12]

Comparative Overview of Key Trifluoromethylating Reagents

The expansion of the trifluoromethylation toolbox provides chemists with options tailored to specific synthetic challenges.

| Reagent Class | Name(s) | Primary Reactive Species | Key Applications | Advantages | Limitations |

| Sulfinate Salt | Langlois Reagent | Radical (CF₃•) | C-H functionalization of (hetero)arenes, hydrotrifluoromethylation of alkenes. | Inexpensive, stable solid, robust. | Requires an oxidant, can lack regioselectivity with some substrates. |

| Hypervalent Iodine | Togni Reagents | Electrophilic ("CF₃⁺") / Radical (CF₃•) | Trifluoromethylation of O, S, C-nucleophiles; metal-catalyzed reactions. | Shelf-stable, highly versatile, broad functional group tolerance. | Relatively expensive, stoichiometric iodine-containing byproduct. |

| Sulfonium Salts | Umemoto Reagents | Electrophilic ("CF₃⁺") | Trifluoromethylation of a wide range of C- and heteroatom nucleophiles. | Highly reactive, commercially available. | Can require specific activation, sometimes less functional group tolerant. |

| Sulfone | Phenyl Trifluoromethyl Sulfone | Nucleophilic (CF₃⁻) / Radical (CF₃•) | Nucleophilic trifluoromethylation; photoredox S-trifluoromethylation. | Dual reactivity, stable liquid. | Radical pathway requires specific conditions (photocatalysis or EDA complex). |

Chapter 4: Modern Frontiers: New Roles for Trifluoromethyl Sulfones

Phenyl Trifluoromethyl Sulfone: A Reagent of Dual Personality

For years, phenyl trifluoromethyl sulfone (PhSO₂CF₃) was primarily known as a nucleophilic trifluoromethylating agent, capable of delivering a trifluoromethyl anion (CF₃⁻) equivalent. However, recent research has unveiled a fascinating new role for this compound.[5][14]

In 2022, Hu and coworkers demonstrated that PhSO₂CF₃ can act as a potent trifluoromethyl radical precursor under visible light irradiation.[15][16] The key is the formation of an electron donor-acceptor (EDA) complex between an arylthiolate anion and the sulfone. Upon irradiation with visible light, an intramolecular single electron transfer (SET) occurs, cleaving the C-S bond to generate a trifluoromethyl radical and a sulfinate anion, all without the need for an external photoredox catalyst.[15][16]

Modular Synthesis of Fluoromethyl Sulfones

A different line of innovation focuses not on using pre-formed trifluoromethyl sulfones, but on building them from simpler components. Recent strategies have employed sulfur dioxide surrogates, such as thiourea dioxide, in multicomponent cross-coupling reactions.[17][18] This modular approach allows for the synthesis of not only trifluoromethyl sulfones but also their valuable difluoromethyl and monofluoromethyl analogues from halides and appropriate fluorocarbon sources, offering unprecedented flexibility for drug discovery programs.[17][18]

Chapter 5: Conclusion and Future Outlook

The history of trifluoromethyl sulfone reagents is a testament to the power of scientific curiosity and persistence. From Langlois's overlooked discovery to the elegant designs of Togni and the modern innovations in photoredox chemistry, the field has evolved at a breathtaking pace. These reagents have fundamentally changed our ability to install the trifluoromethyl group, transforming it from a synthetic challenge into a routine operation.

The future points toward even greater sophistication and sustainability. The development of catalytic, asymmetric trifluoromethylation methods remains a key goal. Furthermore, harnessing new activation modes, such as electrochemistry and mechanochemistry, will likely provide greener and more efficient pathways. As our understanding of the unique reactivity of these sulfone-based reagents continues to grow, so too will their impact on the creation of new medicines and materials that shape our world.

References

- 1. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]

- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 9. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Togni reagent II - Wikipedia [en.wikipedia.org]

- 12. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brynmawr.edu [brynmawr.edu]

- 14. nbinno.com [nbinno.com]

- 15. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. chinesechemsoc.org [chinesechemsoc.org]

- 18. chinesechemsoc.org [chinesechemsoc.org]

Navigating the Solubility Landscape of p-Tolyl Trifluoromethyl Sulfone: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a molecule's bioavailability, formulation feasibility, and overall therapeutic potential. p-Tolyl trifluoromethyl sulfone, a structural motif of increasing interest in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group, presents a pertinent case study for a rigorous examination of solubility.[1] The trifluoromethyl group can enhance metabolic stability and cell permeability, making compounds containing this moiety attractive candidates for novel therapeutics.[1] This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of p-tolyl trifluoromethyl sulfone in common laboratory solvents, offering a robust framework for researchers, scientists, and drug development professionals.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solid compound in a liquid solvent is governed by a delicate interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.

p-Tolyl trifluoromethyl sulfone possesses a complex molecular architecture that influences its solubility profile. The presence of the electron-withdrawing trifluoromethylsulfonyl group (-SO₂CF₃) introduces significant polarity and the potential for dipole-dipole interactions. Conversely, the tolyl group (a methylated phenyl ring) contributes a nonpolar, aromatic character. The overall solubility will therefore be a balance between these competing features.

Key Molecular Characteristics Influencing Solubility:

-

Polarity: The sulfone group is highly polar, while the trifluoromethyl group is strongly electron-withdrawing, further polarizing the S-C bond.[2] The tolyl group is predominantly nonpolar.

-

Hydrogen Bonding: p-Tolyl trifluoromethyl sulfone is a hydrogen bond acceptor at the oxygen atoms of the sulfone group. Its ability to act as a hydrogen bond donor is negligible.

-

Crystal Lattice Energy: The energy required to break the solute-solute interactions in the crystal lattice is a critical factor. A high melting point often correlates with high crystal lattice energy and, consequently, lower solubility.

Based on these characteristics, it is anticipated that p-tolyl trifluoromethyl sulfone will exhibit moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility is expected to be lower in nonpolar solvents and may be limited in polar protic solvents where strong solvent-solvent hydrogen bonding networks (like in water) need to be disrupted.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic solubility must be determined. The shake-flask method is a widely accepted and robust technique for this purpose.[3] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[3]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the thermodynamic solubility of p-tolyl trifluoromethyl sulfone.

Caption: Workflow for the Shake-Flask Method.

Detailed Step-by-Step Protocol

Materials:

-

p-Tolyl trifluoromethyl sulfone (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Preparation of Vials: Add an excess amount of solid p-tolyl trifluoromethyl sulfone to several glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[3]

-

Addition of Solvent: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[4] The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration remains constant.[3]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials.[4]

-

Filtration: Carefully withdraw a portion of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[5]

-

Sample Preparation for Analysis: Dilute an aliquot of the clear filtrate with a suitable mobile phase to a concentration within the range of the calibration curve.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of p-tolyl trifluoromethyl sulfone of known concentrations in the same solvent system.

-

Analysis: Analyze the prepared standards and the diluted sample filtrate by a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[6]

-

Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions. Use the equation of the line to calculate the concentration of p-tolyl trifluoromethyl sulfone in the diluted filtrate. Account for the dilution factor to determine the final solubility in the original solvent. The solubility is typically reported in mg/mL or µg/mL.

Data Presentation and Interpretation

The experimentally determined solubility values should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Solubility of p-Tolyl Trifluoromethyl Sulfone in Common Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (µg/mL) |

| Polar Protic | Water | 80.1 | Expected to be low |

| Ethanol | 24.5 | Expected to be moderate | |

| Methanol | 32.7 | Expected to be moderate | |

| Polar Aprotic | Acetone | 20.7 | Expected to be high |

| Acetonitrile | 37.5 | Expected to be high | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Expected to be very high | |

| Dichloromethane | 9.1 | Expected to be moderate to high | |

| Nonpolar | Toluene | 2.4 | Expected to be low to moderate |

| n-Hexane | 1.9 | Expected to be very low |

Note: The solubility values in this table are illustrative predictions based on chemical principles and would need to be populated with experimentally determined data.

Discussion of Expected Results:

The solubility of p-tolyl trifluoromethyl sulfone is anticipated to be highest in polar aprotic solvents like DMSO and acetone. These solvents can effectively solvate the polar sulfone group through dipole-dipole interactions without having a strong, self-associated network to overcome. In polar protic solvents like ethanol and methanol, the solubility is expected to be moderate, as these solvents can act as hydrogen bond acceptors for the sulfone oxygens. However, their own hydrogen-bonding network may slightly hinder the dissolution process. Due to its significant polarity, the solubility in water is predicted to be low. In nonpolar solvents such as toluene and hexane, the solubility is expected to be limited, as these solvents cannot effectively solvate the polar sulfone moiety of the molecule.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of p-tolyl trifluoromethyl sulfone. By combining theoretical principles with a robust experimental protocol, researchers can generate high-quality, reliable solubility data. Such data is indispensable for making informed decisions in the drug discovery and development pipeline, from lead optimization and formulation development to predicting in vivo performance. For compounds with low aqueous solubility, further studies, such as the determination of kinetic solubility and the exploration of formulation strategies like co-solvents or amorphous solid dispersions, would be warranted.

References

- 1. Trifluoromethyl propyl sulfone | C4H7F3O2S | CID 54326780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Methodological & Application

Application Notes: 1-Methyl-4-(trifluoromethylsulfonyl)benzene in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Trifluoromethylsulfonyl Group

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the trifluoromethylsulfonyl group (-SO₂CF₃), or "triflone," stands out for its profound electronic impact and high stability. 1-Methyl-4-(trifluoromethylsulfonyl)benzene, also known as p-tolyl trifluoromethyl sulfone or p-tolyl triflone, is a quintessential example of this class of reagents.[1] Its utility extends from being a powerful activating group in classical transformations to a versatile coupling partner in modern catalysis, making it an invaluable tool for researchers, particularly those in drug development.

The triflone group is one of the most powerful electron-withdrawing groups in organic chemistry.[2][3] This property, coupled with the inherent stability of the sulfone linkage and the lipophilicity imparted by the trifluoromethyl moiety, makes aryl triflones highly sought-after building blocks.[4][5] They serve as precursors for complex molecules where enhanced metabolic stability, improved membrane permeability, and specific binding interactions are critical design parameters.[5][6]

This guide provides an in-depth look at the applications of p-tolyl trifluoromethyl sulfone and related aryl triflones, offering mechanistic insights and detailed protocols for their use in key synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 383-10-8 | [1][7] |

| Molecular Formula | C₈H₇F₃O₂S | [1][7] |

| Molecular Weight | 224.20 g/mol | [1][7] |

| Appearance | Solid | |

| Melting Point | 34-35 °C | [1] |

| Storage | Room temperature, sealed in dry conditions | [7] |

Core Directive 1: Nucleophilic Aromatic Substitution (SₙAr)

Mechanistic Rationale: Activating the Aryl Ring

The primary application of aryl triflones is to serve as highly activated substrates for Nucleophilic Aromatic Substitution (SₙAr). The trifluoromethylsulfonyl group exerts a potent electron-withdrawing effect through both induction (via the electronegative fluorine and oxygen atoms) and resonance, delocalizing negative charge from the aromatic ring. This severely depletes the electron density of the aryl system, making it susceptible to attack by nucleophiles.

For an SₙAr reaction to proceed, two conditions must be met:

-

The aromatic ring must be activated by at least one strong electron-withdrawing group.

-

There must be a suitable leaving group (typically a halide) on the ring.

The triflone group is exceptionally effective at stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.[2][3] This stabilization is most effective when the triflone is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the sulfonyl oxygens via resonance.

Diagram 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Protocol 1: Representative SₙAr for Aryl Ether Synthesis

This protocol describes a general method for the synthesis of aryl ethers using a fluoro-substituted aryl triflone as the substrate. The high activation provided by the triflone group allows the reaction to proceed under mild conditions.

-

Reaction: 1-Fluoro-2-nitro-4-(trifluoromethylsulfonyl)benzene + Phenol → 2-Nitro-4-(trifluoromethylsulfonyl)diphenyl ether

-

Principle: The fluorine atom is an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic for the initial nucleophilic attack, which is the rate-determining step.[3] The triflone and nitro groups provide the necessary activation.

Materials:

-

1-Fluoro-2-nitro-4-(trifluoromethylsulfonyl)benzene (1.0 equiv)

-

Phenol (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-Fluoro-2-nitro-4-(trifluoromethylsulfonyl)benzene (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to a concentration of 0.2 M with respect to the aryl triflone. Add phenol (1.1 equiv) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Causality Note: The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation but not the carbonate or phenoxide anion, enhancing the nucleophilicity of the phenoxide.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of DMF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aryl ether.

Core Directive 2: C-SO₂ Bond Cleavage in Cross-Coupling

Mechanistic Rationale: A New Frontier for Suzuki-Miyaura Reactions

While aryl triflates (Ar-OTf) are renowned coupling partners, the use of robust aryl triflones (Ar-SO₂CF₃) in cross-coupling has been a more recent development. The strength of the C-SO₂ bond typically makes these compounds challenging substrates. However, recent advances have shown that aryl triflones can participate in Suzuki-Miyaura arylations through the cleavage of the C-SO₂ bond.[7]

This transformation is achieved using a cooperative bimetallic system, employing both palladium and rhodium catalysts. Mechanistic studies suggest that the rhodium catalyst facilitates the transmetalation step—the transfer of the aryl group from the boronate ester to the palladium center—which is often a slow step in palladium-only cycles.[7] This cooperative catalysis enables the activation and coupling of the otherwise inert aryl triflone.

References

- 1. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Trifluoromethylation of Heterocycles

Introduction: The Strategic Importance of Trifluoromethylation in Modern Chemistry

The introduction of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by the CF₃ group—including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary strategies for heterocyclic trifluoromethylation, complete with detailed, field-proven protocols and mechanistic insights to empower rational experimental design.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the underlying chemistry. We will delve into the three major classes of trifluoromethylation reactions: radical, nucleophilic, and electrophilic, each with its own set of reagents and substrate scope.

I. Radical Trifluoromethylation: Harnessing the Power of the CF₃• Radical